N-cyclopentyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-cyclopentyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes cyclopentyl, methoxyphenyl, and triazatricyclo moieties
Properties
Molecular Formula |
C27H29N5O3 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
N-cyclopentyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C27H29N5O3/c1-17-6-5-14-32-24(17)30-25-22(27(32)34)16-21(26(33)29-19-7-3-4-8-19)23(28)31(25)15-13-18-9-11-20(35-2)12-10-18/h5-6,9-12,14,16,19,28H,3-4,7-8,13,15H2,1-2H3,(H,29,33) |
InChI Key |
UHAULACZGPNUCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=C(C=C4)OC)C(=O)NC5CCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific reagents and catalysts to achieve the desired product. For example, the use of m-chloroperbenzoic acid (m-CPBA) for oxidation and subsequent substitution with aryl/heteroaryl amines .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents like m-CPBA.
Reduction: Potentially using reducing agents such as sodium borohydride.
Substitution: Reactions involving the replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include m-CPBA for oxidation and various aryl/heteroaryl amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can lead to the formation of sulfoxides, while substitution reactions can yield a variety of aryl/heteroaryl derivatives .
Scientific Research Applications
N-cyclopentyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopentyl-N-[2-(cyclopentylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-2-[5-(5-methyl-2-furyl)-2H-tetrazol-2-yl]acetamide .
- 2-(3-Hydroxy-4-methoxyphenyl) ethyl-1-O-β-D-(4-O-feruloyl) glucopyranoside .
Uniqueness
N-cyclopentyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its specific structural features and the combination of functional groups it possesses. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-cyclopentyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. The compound's molecular formula is C22H24N6O2, with a molecular weight of approximately 396.47 g/mol.
Structural Characteristics
The compound features a triazatricyclo structure with a cyclopentyl group and a methoxyphenyl moiety. These structural elements are believed to contribute to its biological activity by influencing its interaction with various biological targets.
Biological Activity Overview
Preliminary studies indicate that N-cyclopentyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-5-carboxamide may exhibit several notable biological activities:
- Anticancer Properties : Initial research suggests that the compound may have potential anticancer effects through the modulation of specific signaling pathways involved in cell proliferation and apoptosis.
- Anti-inflammatory Effects : The compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation and pain pathways.
- Antimicrobial Activity : There are indications that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
The mechanism of action for N-cyclopentyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. Its unique structure allows it to bind effectively to specific sites, modulating biological pathways and exerting its effects.
Table 1: Summary of Biological Activities
| Activity Type | Potential Effects | References |
|---|---|---|
| Anticancer | Modulation of signaling pathways | |
| Anti-inflammatory | COX-2 inhibition | |
| Antimicrobial | Inhibition of microbial growth |
Case Study: Anticancer Activity
A study conducted on the effects of N-cyclopentyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-5-carboxamide on cancer cell lines demonstrated significant cytotoxicity against various tumor types. The compound was shown to induce apoptosis in cancer cells via the intrinsic pathway, leading to increased caspase activity.
Case Study: Anti-inflammatory Mechanism
Research investigating the anti-inflammatory properties revealed that the compound effectively reduced the production of pro-inflammatory cytokines in vitro. This suggests a potential therapeutic application in treating inflammatory diseases.
Synthesis and Preparation
The synthesis of N-cyclopentyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-5-carboxamide typically involves multi-step organic reactions. Key steps include:
- Formation of the Triazatricyclo Structure : Utilizing specific precursors under controlled conditions.
- Functionalization : Introduction of the cyclopentyl and methoxyphenyl groups.
- Purification : Employing techniques such as chromatography to isolate the desired product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
